molecular formula C13H13NO3 B1426963 5-Ethyl-3-(p-tolyl)isoxazole-4-carboxylic acid CAS No. 1482478-79-4

5-Ethyl-3-(p-tolyl)isoxazole-4-carboxylic acid

Cat. No. B1426963
CAS RN: 1482478-79-4
M. Wt: 231.25 g/mol
InChI Key: XWWFBODQQXSUML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure of isoxazole derivatives, such as 5-Ethyl-3-(p-tolyl)isoxazole-4-carboxylic acid, is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are often characterized by the presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond . Under certain conditions, a domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .

Scientific Research Applications

Synthesis of Hydroxybenzaldehyde Derivatives

Hydroxybenzaldehyde derivatives containing an isoxazole heteroring were synthesized from 5-phenyl(p-tolyl)isoxazole-3-carboxylic acids, indicating applications in developing complex organic molecules and potentially offering a pathway for the synthesis of novel compounds with various functionalities (Potkin et al., 2012).

Antitumor Activity

Isoxazolyl- and isothiazolylcarbamides derived from accessible 5-phenyl(p-tolyl)isoxazole-3-carboxylic acids showed significant antitumor activity, suggesting their utility in medicinal chemistry for developing new anticancer agents (Potkin et al., 2014).

Green Chemistry Applications

The synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones from ethyl 5-amino-3-methyl-4-isoxazole carboxylate demonstrates the use of green chemistry principles, employing Keggin heteropolyacid as a solid acid catalyst at room temperature, highlighting the environmental benefits of such methodologies (Bamoharram et al., 2010).

Facile Entry into Functionalized Derivatives

An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate suggests a method for facile entry into 5-functionalized 3-isoxazolyl carboxylic acid derivatives, offering new opportunities for drug development and synthesis of central nervous system neurotransmitter prodrugs (Burkhart et al., 2001).

Catalytic Activity in Suzuki Reactions

Palladium(II) complexes synthesized from functionally substituted 5-(p-tolyl)isoxazoles showed high catalytic activity in Suzuki reactions, demonstrating their potential utility in facilitating cross-coupling reactions essential for organic synthesis and pharmaceutical chemistry (Bumagin et al., 2016).

Future Directions

The development of new synthetic strategies for isoxazole derivatives, particularly those that are eco-friendly and metal-free, is a significant area of research . Additionally, the exploration of the biological activities of these compounds, such as their potential anti-tubercular activity, represents a promising direction for future studies .

properties

IUPAC Name

5-ethyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWFBODQQXSUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(p-tolyl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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